(4-Chloro-benzylamino)-acetic acid
Overview
Description
“(4-Chloro-benzylamino)-acetic acid” is a chemical compound that is not widely documented. However, it appears to be related to other compounds such as 4-chlorobenzoic acid1 and benzylamines2. 4-chlorobenzoic acid has a molecular weight of 156.566 and a formula of C7H5ClO21. Benzylamines are known for their stability and are often used in organic synthesis2.
Synthesis Analysis
The synthesis of “(4-Chloro-benzylamino)-acetic acid” is not explicitly documented. However, related compounds such as 4-chlorobenzoic acid can be prepared by the oxidation of benzyl chloride in the presence of alkaline KMnO43. Benzylamines can be synthesized through various methods, including N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology2.Molecular Structure Analysis
The molecular structure of “(4-Chloro-benzylamino)-acetic acid” is not directly available. However, the related compound 4-chlorobenzoic acid has a molecular weight of 156.566 and a formula of C7H5ClO21.Chemical Reactions Analysis
The specific chemical reactions involving “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, benzylamines are known to undergo various reactions, including N-monoalkylation of amides with alcohols via hydrogen transfer2.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as 4-chlorobenzoic acid have been studied1.Scientific Research Applications
Cyclization and Structural Studies
(4-Chloro-benzylamino)-acetic acid has been explored in the context of chemical cyclization. For instance, the cyclization of β-(2-carboxy-5-chlorophenylamino)propionic acid in acetic anhydride forms compounds like 4-chloro-2-(2,4-dioxopiperidino)benzoic acid, which have been studied for their structural properties using spectroscopic methods (Bekhli, Peresleni, & Turchin, 1970).
Photolytic Transformation Studies
The compound has been included in studies examining the photolytic transformation of related chemicals. For example, the transformation of diclofenac and its derivatives in aqueous solutions under UV irradiation has been studied, identifying transformation products and their pathways (Eriksson, Svanfelt, & Kronberg, 2010).
Corrosion Inhibition Research
Significantly, a glycine derivative of (4-Chloro-benzylamino)-acetic acid has been used in studies related to corrosion inhibition. This derivative has been effective in controlling mild steel corrosion in acidic solutions, as explored through various electrochemical methods (Amin & Ibrahim, 2011).
Synthesis and Reaction Studies
The compound has also been involved in studies focusing on the synthesis of various heterocyclic derivatives. For instance, treatment of specific pyrimidines with dilute acetic acid yielded different amino-acrylonitrile derivatives, indicating potential applications in organic synthesis (Clark, Curphey, & Southon, 1974).
Environmental Impact Studies
The environmental impact of related compounds has been a topic of research, such as studying the toxic effect of herbicidal ionic liquids on biogas-producing microbial communities. This includes understanding the influence of various compounds on the efficiency of biogas production and microbial biodiversity (Czarny et al., 2019).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the sensitive and selective determination of compounds structurally related to (4-Chloro-benzylamino)-acetic acid in complex matrices, such as using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography (Omidi et al., 2014).
Safety And Hazards
The safety and hazards of “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as 4-chlorobenzylamine are known to be harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and respiratory irritation4.
Future Directions
The future directions of research on “(4-Chloro-benzylamino)-acetic acid” are not well-documented. However, related compounds such as acridines are being extensively researched as potential anti-cancer drugs5.
Please note that the information provided is based on the closest related compounds due to the lack of specific information on “(4-Chloro-benzylamino)-acetic acid”. For more accurate information, further research and experimentation would be required.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUCLXJGFMJQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328767 | |
Record name | N-[(4-Chlorophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-benzylamino)-acetic acid | |
CAS RN |
114479-33-3 | |
Record name | N-[(4-Chlorophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.